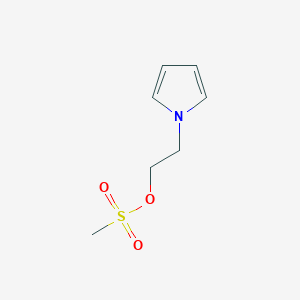

2-(1H-pyrrol-1-yl)ethyl methanesulfonate

描述

Structure

3D Structure

属性

分子式 |

C7H11NO3S |

|---|---|

分子量 |

189.23 g/mol |

IUPAC 名称 |

2-pyrrol-1-ylethyl methanesulfonate |

InChI |

InChI=1S/C7H11NO3S/c1-12(9,10)11-7-6-8-4-2-3-5-8/h2-5H,6-7H2,1H3 |

InChI 键 |

ATUCHYLEHNGRSR-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)OCCN1C=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies for 2 1h Pyrrol 1 Yl Ethyl Methanesulfonate

Preparation of Key Precursors: 1H-Pyrrole-1-ethanol and Related Derivatives

The immediate precursor to the target compound is 1H-pyrrole-1-ethanol. Its synthesis is predicated on the effective N-alkylation of the pyrrole (B145914) ring with a hydroxyethyl (B10761427) moiety.

Strategies for N-Alkylation of Pyrrole Ring Systems

The N-alkylation of pyrrole is a fundamental transformation that leverages the acidity of the N-H proton (pKa ≈ 17.5). Deprotonation with a suitable base generates the pyrrolide anion, a potent nucleophile that readily reacts with electrophiles such as alkyl halides. A variety of conditions have been developed to achieve this transformation efficiently and with high regioselectivity for the nitrogen atom. organic-chemistry.org

Common strategies involve the use of a base and an alkylating agent in a suitable polar aprotic solvent. The choice of base is critical, with common options including alkali metal hydroxides (e.g., KOH), carbonates (e.g., K₂CO₃), and hydrides (e.g., NaH). researchgate.netbeilstein-journals.org The solvent plays a crucial role in solvating the ions and influencing the reaction rate and selectivity. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed due to their ability to dissolve the reagents and facilitate the Sₙ2 reaction. organic-chemistry.orgresearchgate.net Alternative methods, such as using ionic liquids or phase-transfer catalysis, have also been developed to enhance reaction efficiency and provide greener synthetic routes. organic-chemistry.org

Below is a table summarizing various conditions reported for the N-alkylation of pyrrole and its derivatives.

| Base | Solvent | Alkylating Agent Type | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | DMF | Alkyl Halide | Room Temp. | High | organic-chemistry.orgresearchgate.net |

| KOH | Acetone | Alkyl Halide | Room Temp. | Moderate | researchgate.net |

| NaH | THF | Alkyl Halide | 0 °C to Room Temp. | High | beilstein-journals.org |

| KOtBu | THF / DMSO | Alkyl Halide | Room Temp. | High | researchgate.net |

| KOH | Ionic Liquid (e.g., [Bmim][PF₆]) | Alkyl Halide | Room Temp. | Excellent | organic-chemistry.org |

Synthesis of Hydroxyethylpyrroles

The synthesis of 1H-pyrrole-1-ethanol is most directly achieved by the N-alkylation of pyrrole with a 2-hydroxyethyl electrophile. A common and effective reagent for this purpose is 2-bromoethanol (B42945) or 2-chloroethanol. The reaction follows the general principles of N-alkylation outlined previously.

A typical procedure involves deprotonating pyrrole with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent such as DMF. The resulting pyrrolide anion then attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the N-C bond. The reaction is generally performed at room temperature or with gentle heating to ensure completion. The hydroxyl group of the haloethanol does not typically interfere with the reaction under these basic conditions, as the pyrrolide anion is a softer nucleophile and preferentially attacks the carbon center.

Reaction Scheme: Pyrrole + Base + Br-CH₂CH₂-OH → 1H-Pyrrole-1-ethanol

Introduction of the Methanesulfonate (B1217627) Functional Group

Once 1H-pyrrole-1-ethanol is obtained, the next step is the conversion of the primary alcohol into a methanesulfonate ester. This is a crucial transformation as the mesylate group is an excellent leaving group in subsequent nucleophilic substitution reactions. This conversion is an esterification reaction where the alcohol acts as a nucleophile attacking a methanesulfonylating agent.

Esterification Reactions: Optimization and Catalysis

The methanesulfonylation of an alcohol is typically carried out by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. mdma.chcommonorganicchemistry.com The base, commonly triethylamine (B128534) (TEA) or pyridine, serves two purposes: it neutralizes the HCl byproduct generated during the reaction and can act as a catalyst. youtube.com

The reaction is generally performed at low temperatures (e.g., 0 °C to -10 °C) in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to control the exothermic reaction and minimize side reactions. mdma.ch The alcohol's oxygen atom attacks the electrophilic sulfur atom of the methanesulfonyl chloride. The subsequent loss of a chloride ion and deprotonation by the base yields the desired methanesulfonate ester.

Optimization of this reaction involves controlling the stoichiometry of the reagents. A slight excess of both the methanesulfonylating agent and the base is often used to ensure complete conversion of the alcohol. mdma.ch Reaction monitoring by techniques such as Thin Layer Chromatography (TLC) is essential to determine the point of completion.

Comparison of Methanesulfonylation Reagents and Conditions

While methanesulfonyl chloride is the most common reagent, alternatives exist, each with specific advantages. Methanesulfonic anhydride (B1165640) ((Ms)₂O) can also be used and has the benefit of not producing corrosive HCl, thereby avoiding the potential for acid-catalyzed side reactions or the formation of alkyl chloride byproducts. commonorganicchemistry.com The byproduct of this reaction is methanesulfonic acid, which is also neutralized by the base.

Recent advancements have focused on developing more environmentally friendly conditions. An efficient method for the mesylation of primary alcohols has been reported using aqueous potassium hydroxide (B78521) (KOH) with a catalytic amount of a tertiary amine (like triethylamine) in a water-solvent system. rsc.orgresearchgate.net This "green" approach avoids the use of volatile organic solvents.

The table below compares different methanesulfonylation systems.

| Reagent | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Methanesulfonyl Chloride (MsCl) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | Standard, widely used method; potential for alkyl chloride byproduct. | mdma.chcommonorganicchemistry.com |

| Methanesulfonic Anhydride ((Ms)₂O) | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | Avoids formation of HCl and alkyl chloride byproduct. | commonorganicchemistry.com |

| Methanesulfonyl Chloride (MsCl) | KOH (stoichiometric) + TEA (catalytic) | Water | "Green chemistry" approach; avoids chlorinated solvents. | rsc.orgresearchgate.net |

Chemo- and Regioselective Considerations in the Synthesis of Pyrrole-Containing Methanesulfonates

The synthesis of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate involves two key transformations, each with important selectivity considerations.

Regioselectivity in N-Alkylation: The pyrrolide anion is an ambident nucleophile, meaning it has two potentially nucleophilic sites: the nitrogen atom and the carbon atoms of the ring (primarily C2 and C5). The outcome of the alkylation (N- vs. C-alkylation) is highly dependent on the reaction conditions. For the synthesis of 1H-pyrrole-1-ethanol, exclusive N-alkylation is required. This is generally achieved under conditions that favor ionic character, such as using alkali metal cations (like Na⁺ or K⁺) as counter-ions in polar aprotic solvents (like DMF). organic-chemistry.orgchemicalforums.com These "free" ions preferentially react at the more electronegative nitrogen atom, leading to high N-regioselectivity. beilstein-journals.org

Chemoselectivity in Methanesulfonylation: The second step requires the selective reaction of the methanesulfonylating agent with the primary hydroxyl group in the presence of the nucleophilic pyrrole ring. The pyrrole nitrogen, although less nucleophilic than the pyrrolide anion, could potentially react with the highly electrophilic methanesulfonyl chloride. organic-chemistry.org However, the O-sulfonylation of the alcohol is kinetically favored under standard conditions (e.g., using triethylamine at 0 °C). The alcohol is a harder and more potent nucleophile toward the hard sulfur electrophile of the sulfonyl chloride compared to the softer pyrrole ring. Running the reaction at low temperatures and avoiding a large excess of the sulfonylating agent helps ensure high chemoselectivity for the desired O-esterification over N-sulfonylation. mdma.ch

Chemical Reactivity and Mechanistic Pathways of 2 1h Pyrrol 1 Yl Ethyl Methanesulfonate

The Methanesulfonate (B1217627) Group as an Efficient Leaving Group

The methanesulfonate (CH₃SO₃⁻) anion is an excellent leaving group in nucleophilic substitution and elimination reactions due to its stability. This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. Consequently, the carbon-oxygen bond in the 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is readily cleaved.

This compound is anticipated to readily undergo nucleophilic substitution reactions where a nucleophile replaces the methanesulfonate group. Given that the leaving group is attached to a primary carbon, the Sₙ2 (bimolecular nucleophilic substitution) pathway is the most probable mechanism. chemicalnote.commasterorganicchemistry.com The Sₙ1 (unimolecular nucleophilic substitution) mechanism is less likely as it would involve the formation of a relatively unstable primary carbocation. chemicalnote.commasterorganicchemistry.com

The Sₙ2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group. chemicalnote.com This backside attack leads to a pentacoordinate transition state, which then resolves into the product with an inversion of stereochemistry at the reaction center. organic-chemistry.org

The primary carbon bearing the methanesulfonate group in this compound is an electrophilic center that reacts with a wide array of nucleophiles.

Halides: Halide ions (F⁻, Cl⁻, Br⁻, I⁻) can act as nucleophiles to displace the methanesulfonate group, forming the corresponding 2-(1H-pyrrol-1-yl)ethyl halides. The reactivity of the halide ions as nucleophiles generally increases down the group in protic solvents (I⁻ > Br⁻ > Cl⁻ > F⁻).

Amines: Primary and secondary amines are effective nucleophiles that can react with this compound to yield N-alkylated products. libretexts.orgchemguide.co.uk For instance, the reaction with a primary amine (R-NH₂) would produce a secondary amine of the structure Pyrrole-CH₂CH₂-NH-R. Excess amine is often used to neutralize the methanesulfonic acid byproduct. chemguide.co.uk

Oxygen Nucleophiles: Oxygen-containing nucleophiles such as hydroxide (B78521) ions (OH⁻), alkoxides (RO⁻), and carboxylates (RCOO⁻) can also participate in substitution reactions. Reaction with hydroxide would lead to the formation of 2-(1H-pyrrol-1-yl)ethanol, while alkoxides would yield the corresponding ethers (Pyrrole-CH₂CH₂-OR).

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Type |

| Iodide (I⁻) | 2-(1H-pyrrol-1-yl)ethyl iodide | Sₙ2 |

| Ammonia (NH₃) | 2-(1H-pyrrol-1-yl)ethylamine | Sₙ2 |

| Ethoxide (CH₃CH₂O⁻) | 1-(2-ethoxyethyl)-1H-pyrrole | Sₙ2 |

| Azide (B81097) (N₃⁻) | 1-(2-azidoethyl)-1H-pyrrole | Sₙ2 |

For Sₙ2 reactions, if the carbon atom bearing the methanesulfonate group is a chiral center, the reaction proceeds with a complete inversion of stereochemistry. organic-chemistry.orgresearchgate.net This is a direct consequence of the backside attack of the nucleophile. For this compound, the carbon atom is not chiral. However, in analogous systems with a chiral center at this position, stereospecific substitution has been observed. researchgate.netnih.gov

In the less likely event of an Sₙ1 reaction, the departure of the leaving group would lead to a planar carbocation intermediate. The nucleophile could then attack from either face of the carbocation, resulting in a racemic mixture of products if the starting material were chiral. masterorganicchemistry.comorganic-chemistry.org

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction, likely following an E2 (bimolecular elimination) mechanism. This reaction involves the abstraction of a proton from the carbon atom beta to the leaving group, with the simultaneous departure of the methanesulfonate group. The product of this elimination reaction is 1-vinylpyrrole.

The synthesis of N-vinylpyrroles from N-(2-hydroxyethyl)pyrroles via dehydration is a related transformation that underscores the feasibility of forming the vinyl group on the pyrrole (B145914) nitrogen. researchgate.netgoogle.comchemicalbook.com

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Transformations Involving the Pyrrole Heterocycle

While the primary reactivity of this compound is centered on the ethyl methanesulfonate side chain, the pyrrole ring itself can participate in certain reactions.

The nitrogen atom of the pyrrole ring in N-substituted pyrroles is generally considered to be non-basic and non-nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. wikipedia.org However, under certain conditions, reactions can occur. For instance, strong alkylating agents could potentially lead to the formation of a quaternary pyrrolidinium (B1226570) salt, although this is less common for N-alkylpyrroles compared to other amines. researchgate.net The primary reactive sites of the pyrrole ring are the carbon atoms, which are susceptible to electrophilic substitution, typically at the C2 and C5 positions. wikipedia.orguop.edu.pk However, the specific structure of this compound directs the main reactivity away from the ring and towards the side chain.

Influence of the Pyrrole Ring on Overall Reactivity and Stability

The pyrrole ring, a five-membered aromatic heterocycle, exerts a significant electronic influence on the reactivity of the molecule, particularly at the ethyl methanesulfonate moiety. The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, rendering the ring electron-rich. wikipedia.orgchemtube3d.com This electron-donating character of the 1-pyrrolyl group, transmitted through the ethyl chain, can modulate the stability of the compound and its susceptibility to nucleophilic attack.

In the context of nucleophilic substitution reactions, the pyrrole ring's electron-donating effect can influence the reaction rate. For an SN2 reaction, where a nucleophile attacks the carbon atom bearing the leaving group, an increase in electron density around the reaction center could potentially slow down the reaction by repelling the incoming nucleophile. Conversely, in reactions with SN1 character, the electron-donating pyrrole ring could stabilize a potential carbocation intermediate, thereby accelerating the reaction. The precise impact depends on the reaction conditions and the nature of the nucleophile. studypug.com

Intramolecular Cyclization and Rearrangement Processes

A prominent feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization. The proximity of the nucleophilic pyrrole nitrogen to the electrophilic carbon bearing the methanesulfonate leaving group facilitates an intramolecular SN2 reaction. This process leads to the formation of a fused bicyclic system known as pyrrolizidine (B1209537). nih.gov

The reaction is initiated by the nucleophilic attack of the pyrrole nitrogen at the C-2 position of the ethyl chain, with the concurrent displacement of the methanesulfonate group. This intramolecular cyclization is a key step in the synthesis of the pyrrolizidine alkaloid core, a structural motif found in numerous natural products with a wide range of biological activities. The efficiency of this cyclization is influenced by factors such as the solvent, temperature, and the presence of a base to neutralize the generated methanesulfonic acid.

While intramolecular cyclization is the major rearrangement process, other rearrangements are less common but theoretically possible under specific conditions, such as in the presence of strong acids or upon photochemical activation. However, the formation of the thermodynamically stable pyrrolizidine ring system is the dominant pathway.

Derivatization Chemistry for Research Applications

The reactivity of this compound and its precursor, 2-(1H-pyrrol-1-yl)ethanol, allows for a variety of derivatization reactions, which are instrumental for both analytical and synthetic purposes.

Chemical Principles of Derivatization for Analytical and Synthetic Utility

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application. For analytical purposes, derivatization is often employed to enhance the volatility or detectability of a compound for techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). researchgate.netnih.gov For instance, the precursor alcohol, 2-(1H-pyrrol-1-yl)ethanol, can be derivatized to form a more volatile silyl (B83357) ether for GC-MS analysis.

From a synthetic standpoint, derivatization of the methanesulfonate allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions. The methanesulfonate is an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, azides, cyanides, and thiolates. This opens up pathways to a diverse range of N-substituted pyrrole derivatives with tailored properties for various research applications, including medicinal chemistry and materials science. rsc.org

Development of Modified Pyrrole Systems via Derivatization

The derivatization of this compound serves as a cornerstone for the synthesis of more complex and functionally diverse pyrrole-based systems. The displacement of the methanesulfonate group by different nucleophiles leads to the generation of a library of compounds with modified side chains attached to the pyrrole nitrogen.

For example, reaction with primary or secondary amines yields N,N-disubstituted 2-(1H-pyrrol-1-yl)ethanamines, which can be valuable ligands in coordination chemistry or precursors for biologically active molecules. Similarly, reaction with sodium azide provides 1-(2-azidoethyl)-1H-pyrrole, a versatile intermediate that can be further transformed via click chemistry or reduction to the corresponding primary amine.

Furthermore, the intramolecular cyclization to the pyrrolizidine core, as discussed in section 3.3, is itself a powerful derivatization strategy. The resulting pyrrolizidine skeleton can be further functionalized at various positions to create analogues of natural alkaloids or novel compounds with potential therapeutic applications. The ability to introduce substituents onto the pyrrole ring prior to or after the cyclization event adds another layer of diversity to the modified pyrrole systems that can be accessed from this versatile starting material.

Applications of 2 1h Pyrrol 1 Yl Ethyl Methanesulfonate in Advanced Organic Synthesis

Strategic Utility as a Synthetic Intermediate for Complex Molecules

2-(1H-pyrrol-1-yl)ethyl methanesulfonate (B1217627) is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of complex organic structures. Its utility stems from the presence of two key functional groups: the nucleophilic pyrrole (B145914) ring and the reactive methanesulfonate (mesylate) group. The pyrrole moiety is a fundamental nitrogen-containing heterocycle found in numerous biologically active compounds and functional materials. The methanesulfonate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the facile introduction of the 2-(1H-pyrrol-1-yl)ethyl unit into larger molecular scaffolds.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The pyrrole ring of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is a crucial building block for the construction of more complex nitrogen-containing heterocyclic systems. Pyrrole and its derivatives are precursors to a class of macrocyclic compounds known as porphyrins and related structures, which are fundamental to many biological processes. While direct utilization of this compound in porphyrin synthesis is not extensively documented, the principle of employing pyrrole derivatives as foundational units is well-established. The ethyl side chain can be further functionalized or can influence the steric and electronic properties of the resulting macrocycle.

Building Block for Multifunctional Organic Frameworks

Multifunctional Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) are classes of materials with highly tunable structures and properties, making them suitable for applications in gas storage, catalysis, and sensing. google.com The synthesis of these materials relies on the use of molecular building blocks that can be linked together to form extended networks. Pyrrole-based compounds are attractive candidates for such building blocks due to the reactive sites on the pyrrole ring and the potential for N-functionalization. tdl.org

This compound can serve as a valuable monomer in the synthesis of such frameworks. The pyrrole ring can be incorporated into the polymer backbone through reactions at its carbon positions, while the methanesulfonate group can be used to graft other functional molecules onto the framework or to initiate polymerization. The inherent properties of the pyrrole ring can impart desirable electronic or catalytic functionalities to the resulting material. frontiersin.org

Role in Pharmaceutical Intermediate Synthesis

The 2-(1H-pyrrol-1-yl)ethyl moiety is a common structural motif in a number of pharmaceutical compounds. The methanesulfonate derivative provides a convenient and efficient means of incorporating this fragment during the synthesis of these drugs.

Synthesis of Saroglitazar and its Analogues

Currently, there is limited direct evidence in the scientific literature to suggest the specific use of this compound in the synthesis of Saroglitazar. The synthesis of Saroglitazar primarily involves the coupling of a benzothiazole moiety with a substituted phenoxyacetic acid derivative. While pyrrole-containing compounds have been explored in various pharmaceutical contexts, a direct synthetic route to Saroglitazar utilizing this compound has not been prominently reported.

Intermediates for Statin Class Drug Synthesis, including Atorvastatin-Related Compounds

One of the most significant applications of this compound and its analogues is in the synthesis of the blockbuster drug Atorvastatin and related statin compounds. nih.gov Atorvastatin, a competitive inhibitor of HMG-CoA reductase, is used to lower cholesterol and prevent cardiovascular disease. newdrugapprovals.org The chemical structure of Atorvastatin features a complex, substituted pyrrole ring connected to a dihydroxy heptanoic acid side chain via an ethyl linker.

In the convergent synthesis of Atorvastatin, a key step involves the alkylation of the pyrrole core with a synthon that provides the heptanoic acid side chain. This compound is an ideal candidate for this purpose. The nitrogen atom of the pyrrole ring can be deprotonated to form a nucleophile, which then displaces the methanesulfonate group of a suitable electrophile to form the crucial carbon-nitrogen bond. Alternatively, a pre-functionalized pyrrole can be reacted with a molecule containing the 2-(methanesulfonyloxy)ethyl group. The use of the methanesulfonate as a leaving group is advantageous due to its high reactivity and the clean nature of the resulting substitution reaction.

The general synthetic strategy is outlined below:

| Reactant 1 | Reactant 2 | Key Reaction | Product |

| Substituted Pyrrole | 2-Haloethyl or 2-(Methanesulfonyloxy)ethyl derivative of the dihydroxyheptanoate side-chain precursor | Nucleophilic Alkylation | Atorvastatin precursor |

| Pyrrole | A suitable electrophile containing the dihydroxyheptanoate side-chain precursor and a methanesulfonate leaving group | Nucleophilic Substitution | Atorvastatin precursor |

This strategic use of a pyrrole-ethyl-leaving group intermediate is a cornerstone of many reported Atorvastatin syntheses. google.com

Applications in Agrochemical and Materials Science Research

The pyrrole scaffold is of significant interest in both agrochemical and materials science research due to its biological activity and versatile chemical properties.

In the field of agrochemicals, numerous natural products and synthetic compounds containing the pyrrole moiety exhibit a broad range of activities, including insecticidal, fungicidal, and herbicidal properties. nih.govccspublishing.org.cn The well-known insecticide Chlorfenapyr, for instance, contains a substituted pyrrole ring. The 2-(1H-pyrrol-1-yl)ethyl unit can be incorporated into new potential agrochemicals to explore its impact on biological activity, uptake, and translocation within plants. researchgate.net

In materials science, pyrrole is a key monomer for the synthesis of conducting polymers, such as polypyrrole. The N-substituted ethyl group in this compound can be used to modify the properties of such polymers, for example, by improving solubility or providing a site for further functionalization. tdl.org The ability to create well-defined pyrrole-based materials is crucial for their application in organic electronics, sensors, and coatings. frontiersin.orgacs.org

Ligand Precursor in Coordination Chemistry and Catalysis

The functionalization of the pyrrole nitrogen atom with alkyl chains containing reactive groups is a key strategy for creating sophisticated ligands for coordination chemistry. The compound this compound serves as a valuable precursor in this context. Its structure, featuring a pyrrole ring attached to an ethyl chain terminated by a good leaving group (methanesulfonate), makes it an ideal starting material for introducing the N-ethyl-pyrrole moiety into more complex molecular architectures designed for metal coordination and catalysis.

Development of Metal Complexes with Pyrrole-Containing Ligands

The development of metal complexes from N-substituted pyrrole ligands is a field of significant interest due to the diverse reactivity and electronic properties these ligands can impart to a metal center. The journey from a simple precursor like this compound to a functional metal complex involves strategic synthetic transformations.

A crucial step in utilizing this compound is its conversion into a more reactive intermediate suitable for carbon-carbon bond formation. The methanesulfonate group can be readily displaced by a halide, such as iodide, to form the corresponding N-pyrrolyl-protected alkyl iodide. This iodide is then activated by oxidative addition of zinc metal, in the presence of lithium chloride, to generate a stable N-pyrrolyl-protected β-aminoalkylzinc reagent. researchgate.net These organozinc reagents are robust and can be stored at room temperature for several days without significant degradation. researchgate.net

The resulting organozinc compound, 2-(1H-pyrrol-1-yl)ethylzinc iodide, is a versatile building block for synthesizing a wide array of more elaborate molecules that can function as ligands. researchgate.net Through palladium-catalyzed cross-coupling reactions, various organic substituents can be attached to the ethyl group, leading to ligands with tailored steric and electronic properties. For instance, coupling with functionalized aryl halides introduces aromatic rings, creating bidentate or tridentate ligand systems where the pyrrole nitrogen and other donor atoms on the substituent can coordinate to a metal center. researchgate.net Similarly, acylation reactions with acid chlorides yield β-pyrrolyl-ketones, which offer additional coordination sites through the keto group. researchgate.net

Once these pyrrole-containing ligands are synthesized, they readily form stable complexes with a variety of transition metals. The coordination typically involves the nitrogen atom of the pyrrole ring and other heteroatoms present in the ligand's appended functional groups. The geometry and stability of the resulting metal complexes are dictated by the nature of the metal ion and the specific structure of the ligand.

Catalytic Activity of Derived Metal Complexes in Organic Transformations

The true utility of ligands derived from this compound is realized in their application in catalysis. The metal complexes formed from these ligands can exhibit significant catalytic activity in a range of organic transformations.

A prime example of this catalytic application is the use of the derived 2-(1H-pyrrol-1-yl)ethylzinc reagents in palladium-catalyzed Negishi cross-coupling reactions. researchgate.net In these reactions, the organozinc compound acts as the nucleophilic partner, transferring the N-ethyl-pyrrole group to an electrophilic aryl or heteroaryl halide. The palladium catalyst facilitates this coupling, enabling the efficient formation of new carbon-carbon bonds. This methodology is tolerant of a wide range of functional groups and provides access to complex pyrrole derivatives in high yields. researchgate.net

The scope of these palladium-catalyzed reactions is broad, accommodating various electron-rich and electron-poor aryl and heteroaryl bromides and iodides. The reactions are typically performed under mild conditions, often at room temperature, using catalysts like palladium(II) acetate (B1210297) with SPhos as a supporting ligand. researchgate.net

Below is a summary of representative Negishi cross-coupling and acylation reactions performed with the 2-(1H-pyrrol-1-yl)ethylzinc iodide reagent, demonstrating its utility in advanced organic synthesis.

Table 1: Palladium-Catalyzed Negishi Cross-Coupling Reactions researchgate.net

| Electrophile | Catalyst System | Product | Yield (%) |

| 4-Iodoanisole | 2 mol% Pd(OAc)₂, 4 mol% SPhos | 1-(2-(4-methoxyphenyl)ethyl)-1H-pyrrole | 98 |

| 4-Bromobenzonitrile | 2 mol% Pd(OAc)₂, 4 mol% SPhos | 4-(2-(1H-pyrrol-1-yl)ethyl)benzonitrile | 91 |

| 2-Bromopyridine | 2 mol% Pd(OAc)₂, 4 mol% SPhos | 2-(2-(1H-pyrrol-1-yl)ethyl)pyridine | 83 |

| Methyl 4-bromobenzoate | 2 mol% Pd(OAc)₂, 4 mol% SPhos | Methyl 4-(2-(1H-pyrrol-1-yl)ethyl)benzoate | 95 |

Table 2: Palladium-Catalyzed Acylation Reactions researchgate.net

| Electrophile | Catalyst System | Product | Yield (%) |

| Benzoyl chloride | 4 mol% Pd(PPh₃)₄ | 1-phenyl-3-(1H-pyrrol-1-yl)propan-1-one | 87 |

| 2-Thiophenecarbonyl chloride | 4 mol% Pd(PPh₃)₄ | 3-(1H-pyrrol-1-yl)-1-(thiophen-2-yl)propan-1-one | 81 |

| Cinnamoyl chloride | 4 mol% Pd(PPh₃)₄ | 1-phenyl-5-(1H-pyrrol-1-yl)pent-1-en-3-one | 73 |

| 4-Methoxybenzoyl chloride | 4 mol% Pd(PPh₃)₄ | 1-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)propan-1-one | 85 |

Beyond these specific examples, the broader class of metal complexes featuring pyrrole-based ligands is known to catalyze a variety of important organic transformations, including hydrogenation, hydrosilylation, and polymerization reactions, underscoring the potential of ligands derived from this compound in the development of novel catalysts.

Spectroscopic and Structural Elucidation of 2 1h Pyrrol 1 Yl Ethyl Methanesulfonate and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (B1217627), the ¹H NMR spectrum would be expected to show distinct signals for the protons of the pyrrole (B145914) ring, the ethyl linker, and the methanesulfonate group.

The protons on the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. Specifically, the protons at the 2- and 5-positions (α-protons) are expected to be chemically equivalent, as are the protons at the 3- and 4-positions (β-protons), leading to two distinct signals. The ethyl group connecting the pyrrole ring to the methanesulfonate group would present as two triplets. The methylene (B1212753) group adjacent to the pyrrole nitrogen would be deshielded and appear at a lower field compared to the methylene group adjacent to the oxygen of the sulfonate ester. The methyl group of the methanesulfonate moiety would appear as a singlet in the upfield region of the spectrum.

A hypothetical ¹H NMR data table for 2-(1H-pyrrol-1-yl)ethyl methanesulfonate is presented below, based on established chemical shift principles.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole H-2, H-5 | (Predicted) | t | (Predicted) |

| Pyrrole H-3, H-4 | (Predicted) | t | (Predicted) |

| N-CH₂ | (Predicted) | t | (Predicted) |

| O-CH₂ | (Predicted) | t | (Predicted) |

| S-CH₃ | (Predicted) | s | N/A |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrrole ring would appear in the downfield region, with the α-carbons (C-2, C-5) resonating at a different chemical shift than the β-carbons (C-3, C-4). The two methylene carbons of the ethyl linker would be distinguishable, with the carbon atom bonded to the pyrrole nitrogen appearing at a different chemical shift than the carbon bonded to the oxygen of the methanesulfonate group. The methyl carbon of the methanesulfonate group would appear as a signal in the upfield region of the spectrum.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | (Predicted) |

| Pyrrole C-3, C-4 | (Predicted) |

| N-CH₂ | (Predicted) |

| O-CH₂ | (Predicted) |

| S-CH₃ | (Predicted) |

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show correlations between the adjacent protons on the pyrrole ring and between the two methylene groups of the ethyl linker.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For example, an HMBC experiment would show correlations between the N-CH₂ protons and the α-carbons of the pyrrole ring, as well as the O-CH₂ carbon. It would also show a correlation between the S-CH₃ protons and the sulfur-bound carbon of the methanesulfonate group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₇H₁₁NO₃S), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ as the base peak. Fragmentation of this parent ion in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments) would yield characteristic fragment ions. The fragmentation pattern can provide further confirmation of the proposed structure. For example, cleavage of the ethyl linker or the loss of the methanesulfonate group would result in predictable fragment ions. The behavior of related pyrrole-containing compounds in mass spectrometry suggests that fragmentation pathways would likely involve the stable pyrrole moiety. amazonaws.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a critical tool for the structural characterization of this compound, providing definitive signatures for its key functional groups. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, offering complementary information for a comprehensive analysis.

The IR spectrum of this compound is dominated by strong absorption bands characteristic of the methanesulfonate (mesylate) group. Sulfonate esters exhibit a strong, asymmetric S=O stretching vibration typically found around 1350 cm⁻¹ and a strong, symmetric S=O stretching vibration near 1175 cm⁻¹. blogspot.com Additionally, several strong bands corresponding to the S-O-C single bond stretch are expected in the 1000-750 cm⁻¹ region. blogspot.com

The pyrrole ring contributes several characteristic bands. Although the N-H stretching vibration (typically ~3400-3500 cm⁻¹) of a free pyrrole is absent due to N-alkylation, vibrations associated with the ring structure are prominent. researchgate.networktribe.com These include C-H stretching modes above 3000 cm⁻¹, C-N stretching vibrations, and various ring stretching and bending modes (in-plane and out-of-plane) between 1600 cm⁻¹ and 700 cm⁻¹. For instance, C=C stretching modes in the pyrrole ring are typically observed in the 1400-1450 cm⁻¹ range. researchgate.net

The ethyl linker (-CH₂-CH₂-) between the pyrrole and the mesylate groups presents characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (scissoring and rocking) vibrations around 1450 cm⁻¹. researchgate.net

Raman spectroscopy complements the IR data. While the S=O stretches are also Raman active, the aromatic C=C and C-H vibrations of the pyrrole ring often produce strong signals, aiding in the confirmation of the heterocyclic structure.

The table below summarizes the expected key vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Methanesulfonate (-SO₂-O-) | S=O Asymmetric Stretch | 1340 - 1360 | Strong |

| S=O Symmetric Stretch | 1170 - 1180 | Strong | |

| Sulfonate Ester (-S-O-C-) | S-O-C Stretch | 900 - 1000 | Strong |

| Pyrrole Ring | Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Ring C=C / C-N Stretch | 1350 - 1550 | Medium-Strong | |

| Ethyl Linker (-CH₂-CH₂-) | Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| CH₂ Bending (Scissoring) | ~1450 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For a compound like this compound, a single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

While specific crystallographic data for this compound is not widely published, analysis of related structures provides a clear expectation of the results. nih.govscispace.com The analysis would reveal the planar geometry of the pyrrole ring and the tetrahedral geometry around the sulfur atom of the methanesulfonate group. The conformation of the ethyl linker, particularly the torsion angles defining the spatial relationship between the pyrrole ring and the mesylate group, would be precisely determined.

Furthermore, the crystal packing arrangement would be elucidated, showing intermolecular interactions such as hydrogen bonds (e.g., C-H···O interactions with the sulfonyl oxygens) and van der Waals forces that govern the macroscopic crystal structure. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from the diffraction experiment. mdpi.com For example, studies on related pyrrole derivatives have identified monoclinic and triclinic crystal systems. nih.govmdpi.com

The following table illustrates the type of structural parameters that would be obtained from a single-crystal X-ray diffraction study of the target compound.

| Parameter | Description | Expected Value / Information Obtained |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the unit cell. | e.g., P2₁/n |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., S=O (~1.45 Å), S-O (~1.60 Å), N-C, C-C |

| Bond Angles | The angle formed between three connected atoms. | e.g., O=S=O (~120°), C-N-C in pyrrole (~109.8°) |

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Defines the conformation of the ethyl chain. |

| Intermolecular Interactions | Non-covalent forces stabilizing the crystal lattice. | Details of hydrogen bonding and packing. |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for both the purification of this compound after its synthesis and the subsequent assessment of its purity. A variety of techniques can be employed, with the choice depending on the scale and analytical requirements.

For the isolation and purification of the compound on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. The mobile phase would typically consist of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane), with the polarity adjusted to achieve optimal separation from starting materials and byproducts.

For analytical purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the presence of the UV-active pyrrole chromophore, UV detection is highly effective. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. This method can resolve the target compound from closely related impurities with high efficiency.

Gas Chromatography (GC) is also a viable technique for purity analysis, particularly for detecting volatile or semi-volatile impurities. Alkyl methanesulfonates can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity. globalresearchonline.netnih.gov While the target molecule itself has a higher boiling point, GC can be optimized for its analysis or for the detection of related, more volatile impurities such as methyl methanesulfonate or ethyl methanesulfonate. nih.gov The use of a suitable capillary column, such as a DB-WAX or DB-5, and an appropriate oven temperature program are critical for successful separation. globalresearchonline.netnih.gov

The table below outlines typical chromatographic methods applicable to this compound.

| Method | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | - (Fraction Collection) | Preparative Isolation/Purification |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis | Purity Assessment, Quantitative Analysis |

| GC | DB-5, DB-WAX (Capillary) | Helium or Nitrogen | FID, MS | Purity Assessment, Impurity Profiling |

| TLC | Silica Gel Plate | Hexane/Ethyl Acetate | UV Light / Staining Agent | Reaction Monitoring, Fraction Analysis |

Computational Chemistry and Theoretical Investigations of 2 1h Pyrrol 1 Yl Ethyl Methanesulfonate

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Currently, there are no specific published studies that have performed quantum chemical calculations on 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (B1217627). Such calculations, typically employing methods like Density Functional Theory (DFT), are crucial for understanding a molecule's electronic structure. For this compound, DFT could elucidate the electron distribution across the pyrrole (B145914) ring and the highly electronegative methanesulfonate group.

Key parameters that could be determined from these calculations include:

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be invaluable for predicting how the molecule might interact with other chemical species.

Partial Atomic Charges: Calculating the partial charges on each atom would quantify the polarity of the bonds and identify sites susceptible to nucleophilic or electrophilic attack.

Without experimental or theoretical data, any discussion of these properties for 2-(1H-pyrrol-1-yl)ethyl methanesulfonate would be purely hypothetical.

Molecular Modeling and Conformational Analysis

The flexibility of the ethyl chain connecting the pyrrole and methanesulfonate moieties allows for multiple spatial arrangements, or conformations. Molecular modeling and conformational analysis are essential to identify the most stable, low-energy conformations of the molecule. This information is vital as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

A thorough conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds in the ethyl linker and calculating the corresponding energy to map out the potential energy surface.

Identification of Global and Local Minima: The low-energy points on the PES correspond to stable conformers. Identifying the global minimum (the most stable conformation) is a primary goal.

Interactive Data Table of Hypothetical Conformational Analysis Data:

| Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| -175° (anti-periplanar) | 0.00 | 65 |

| -65° (gauche) | 1.20 | 18 |

| +65° (gauche) | 1.20 | 18 |

| 0° (syn-periplanar) | 5.50 | <1 |

Note: This table is illustrative and not based on actual research findings.

Simulation of Reaction Mechanisms and Transition State Structures

The methanesulfonate group is an excellent leaving group, making this compound a likely substrate for nucleophilic substitution reactions. Computational chemistry could be used to simulate these reaction mechanisms and identify the high-energy transition state structures.

For example, in a reaction with a nucleophile (Nu⁻), the mechanism could be simulated to determine if it proceeds via an Sₙ1 or Sₙ2 pathway. This would involve:

Locating Transition States (TS): Identifying the geometry and energy of the transition state for the reaction. The energy of the TS is critical for calculating the activation energy, which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to confirm the TS connects the correct species.

Detailed research into these areas would provide a fundamental understanding of the chemical behavior of this compound. However, until such studies are conducted and published, the computational and theoretical profile of this compound remains an open area for scientific inquiry.

Emerging Research Directions and Future Prospects for 2 1h Pyrrol 1 Yl Ethyl Methanesulfonate

Development of Novel and Sustainable Synthetic Pathways

The immediate precursor to 2-(1H-pyrrol-1-yl)ethyl methanesulfonate (B1217627) is 2-(1H-pyrrol-1-yl)ethanol. The final step is a well-established reaction with methanesulfonyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534). Therefore, sustainable efforts are primarily focused on the synthesis of the precursor alcohol and the pyrrole (B145914) ring itself. Key strategies include:

Use of Bio-sourced Starting Materials: Researchers are exploring the use of biomass-derived compounds, such as 3-hydroxy-2-pyrones, which can react with primary amines (like aminoethanol) to form N-substituted pyrroles under mild, often solvent-free or aqueous conditions. polimi.itacs.org

Catalytic Approaches: The development of efficient catalysts, particularly those based on earth-abundant metals like iron, is a major goal. acs.org Iron-catalyzed processes can facilitate pyrrole synthesis through hydrogen autotransfer mechanisms, offering a sustainable alternative to traditional acid-catalyzed methods. acs.org

One-Pot Multi-component Reactions: Designing synthetic cascades where multiple chemical bonds are formed in a single reaction vessel minimizes waste, energy consumption, and purification steps. nih.govbenthamdirect.com These one-pot strategies are being actively investigated for the construction of complex pyrrole derivatives. nih.gov

| Synthetic Pathway | Key Features | Sustainability Advantages | Potential for 2-(1H-pyrrol-1-yl)ethanol Synthesis |

|---|---|---|---|

| Traditional Paal-Knorr Reaction | Condensation of a 1,4-dicarbonyl compound with a primary amine. polimi.it | Well-established and versatile. | Requires synthesis of the appropriate 1,4-dicarbonyl precursor. |

| Biosourced Pyrones Method | Reaction of 3-hydroxy-2-pyrones with primary amines. acs.org | Utilizes renewable starting materials; mild reaction conditions (e.g., 50-75°C, neat or in water/methanol). polimi.itacs.org | Highly applicable by using aminoethanol as the primary amine. |

| Iron-Catalyzed Synthesis | Use of a well-defined, air-stable iron(0) complex as a catalyst. acs.org | Avoids precious metal catalysts; high regioselectivity. acs.org | Applicable for creating the pyrrole core from suitable precursors. |

| Heterogeneous Catalysis | Multi-component reactions using solid-supported catalysts (e.g., nanoparticles). nih.govbenthamdirect.com | Catalyst is easily recoverable and reusable; often allows for one-pot procedures. nih.gov | Promising for streamlined, multi-step syntheses. |

Exploration of Diverse Chemical Transformations and Derivatizations

The primary utility of 2-(1H-pyrrol-1-yl)ethyl methanesulfonate in synthetic chemistry lies in the exceptional reactivity of the methanesulfonate group. As a potent leaving group, it readily participates in nucleophilic substitution reactions (SN2), allowing for the facile introduction of a wide variety of functional groups. This opens the door to a vast library of derivatives built upon the 2-(1H-pyrrol-1-yl)ethyl scaffold.

Future research will focus on systematically exploring its reactions with a diverse range of nucleophiles. The activation of hydroxyl groups via reaction with methanesulfonyl chloride is a common pathway to enable such nucleophilic substitutions. researchgate.net This derivatization is crucial for transforming a poorly reactive alcohol into a highly reactive electrophile.

Key areas for exploration include:

N-Alkylation: Reaction with primary or secondary amines to generate complex polyamines or other nitrogen-containing heterocycles.

O-Alkylation: Reaction with alcohols or phenols to form ethers.

S-Alkylation: Reaction with thiols or thiophenols to produce thioethers.

C-Alkylation: Reaction with soft carbon nucleophiles like malonates or cyanides to achieve carbon-carbon bond formation.

Azide (B81097) and Halide Introduction: Reaction with sodium azide or halide salts to produce azides (precursors to amines or triazoles) and alkyl halides, respectively.

| Nucleophile Class | Example Nucleophile (Nu⁻) | Resulting Product Structure | Potential Application of Product |

|---|---|---|---|

| Amines | Piperidine | 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrrole | Building block for bioactive molecules |

| Alcohols/Phenols | Phenoxide (C₆H₅O⁻) | 1-(2-Phenoxyethyl)-1H-pyrrole | Precursor for functional polymers or ligands |

| Thiols | Thiophenoxide (C₆H₅S⁻) | 1-(2-(Phenylthio)ethyl)-1H-pyrrole | Component in materials with specific electronic properties |

| Azides | Azide (N₃⁻) | 1-(2-Azidoethyl)-1H-pyrrole | Intermediate for "click" chemistry reactions |

| Carbanions | Diethyl malonate anion | Diethyl 2-(2-(1H-pyrrol-1-yl)ethyl)malonate | Intermediate for synthesis of complex carboxylic acids |

Rational Design of Chemically Modified Analogues for Specific Research Applications

Rational design involves the deliberate modification of a molecule's structure to achieve a specific function or property. For this compound, this approach can be used to create analogues for various applications, from molecular probes to building blocks for medicinal chemistry. nih.govresearchgate.net The design process can target any part of the molecule: the pyrrole ring, the ethyl linker, or the leaving group.

Future prospects in this area include:

Modification of the Pyrrole Ring: Introducing substituents onto the pyrrole ring can modulate its electronic properties, solubility, and steric profile. For example, adding electron-withdrawing or electron-donating groups could influence its participation in π-stacking or its oxidative stability.

Varying the Linker: The length and rigidity of the ethyl linker can be altered. Replacing it with longer alkyl chains, incorporating rigid elements like aromatic rings, or introducing heteroatoms could precisely control the distance and spatial orientation between the pyrrole core and a target functional group.

Alternative Leaving Groups: While the methanesulfonate is an excellent leaving group, it can be replaced with others (e.g., tosylate, nosylate, or halides) to fine-tune reactivity for specific synthetic sequences.

The design of such analogues is often guided by computational modeling and a deep understanding of structure-activity relationships. mdpi.com For instance, the synthesis of various 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives has been reported as a strategy to develop new bioactive agents. plos.org This highlights how the core pyrrole structure can be elaborated into more complex functional molecules.

Integration into Advanced Functional Materials and Nanotechnology Research

The unique electronic and structural properties of the pyrrole ring make it a valuable component in the field of functional materials and nanotechnology. Pyrrole itself is the monomer for polypyrrole, a well-known conducting polymer. The 2-(1H-pyrrol-1-yl)ethyl moiety can be used to tether this functional heterocycle to other systems.

Emerging research directions include:

Surface Modification: The reactive mesylate group can be used to covalently attach the pyrrole unit to the surface of materials like silica (B1680970), gold nanoparticles, or carbon nanotubes. This would impart the specific properties of the pyrrole (e.g., electronic conductivity, ability to coordinate metals) onto the material's surface.

Polymer Synthesis: The compound can act as a monomer or an initiator in polymerization reactions. For example, it could be used to create polymers with pendant pyrrole groups, which could then be electropolymerized to form cross-linked conductive networks or used as sensors.

Self-Assembled Monolayers (SAMs): By first converting the mesylate to a thiol, the resulting molecule could be used to form highly ordered self-assembled monolayers on gold surfaces, creating tailored interfaces for molecular electronics or biosensing applications.

While research on pyrrolone-type heterocycles has indicated potential stability issues under UV and oxidative stress, it also underscores the importance of the pyrrole fragment in the design of functional materials. functmaterials.org.ua Understanding and mitigating these degradation pathways will be crucial for developing robust, real-world applications.

常见问题

Q. How to establish structure-activity relationships for derivatives of this compound in pharmacological studies?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogenation at pyrrole C3/C4). Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays. Molecular docking (AutoDock Vina) correlates binding affinity with substituent steric/electronic parameters. Meta-analysis of bioactivity data identifies pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。